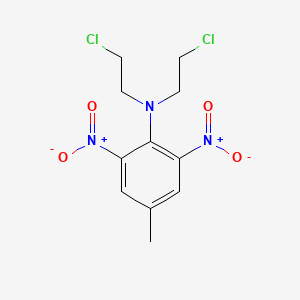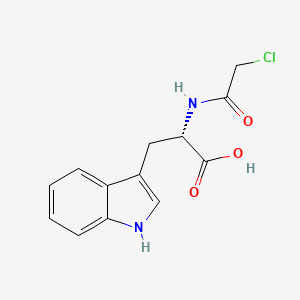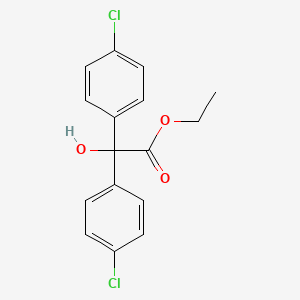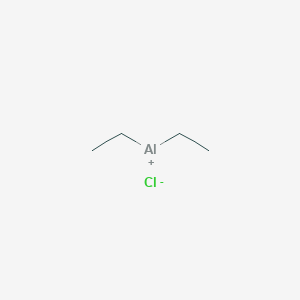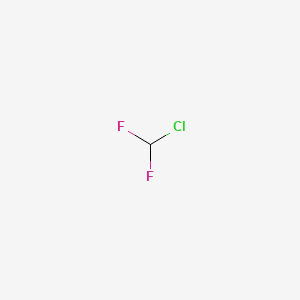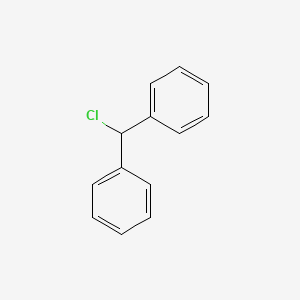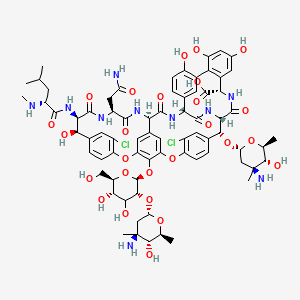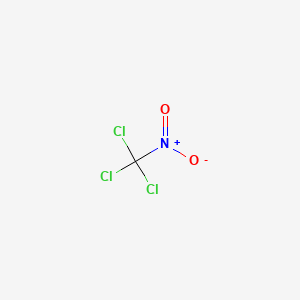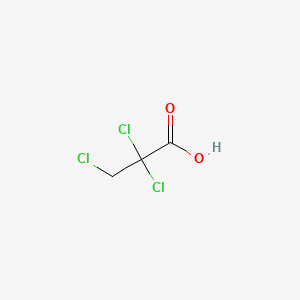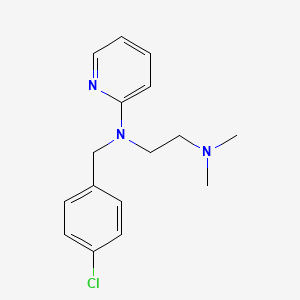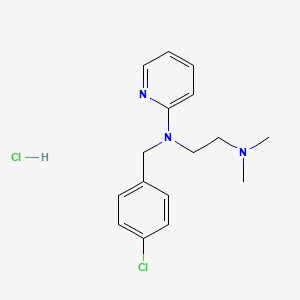
Cefpimizole
描述
Cefpimizole (INN) is a third-generation cephalosporin antibiotic . It was developed in Japan for the treatment of conditions such as uncomplicated gonorrhea and gynecologic infections .
Molecular Structure Analysis
The molecular formula of Cefpimizole is C28H26N6O10S2 . Its average mass is 670.670 Da and its monoisotopic mass is 670.115173 Da . The structure of Cefpimizole contains a total of 76 bonds, including 50 non-H bonds, 25 multiple bonds, 12 rotatable bonds, 8 double bonds, and 17 aromatic bonds .科学研究应用
Pharmacokinetics
Cefpimizole, a broad-spectrum cephalosporin antibiotic, has been studied for its pharmacokinetics in humans . The kinetics of single-dose administration of cefpimizole correspond to a two-compartment model . The primary route of elimination for cefpimizole is the renal route, with approximately 80% of the administered dose excreted as the parent compound .
Antibacterial Activity
Cefpimizole has been compared with other antibiotics like cefoperazone and cefotaxime against clinical bacterial isolates . While cefoperazone and cefotaxime were found to be more active and provided a greater spectrum of antimicrobial coverage than cefpimizole, it still showed significant antibacterial activity .
Tissue Transfer
Cefpimizole has been studied for its transfer into tissues. It was found to be relatively efficiently transferred into the uterus and uterine adnexa . This suggests potential applications in treating infections in these areas .
Clinical Studies
Clinical studies have been conducted on Cefpimizole, particularly in relation to its transfer into various tissues . These studies provide valuable information for the potential therapeutic applications of this compound .
Multiple-dose Administration
The pharmacokinetics of cefpimizole have also been studied after multiple-dose administration . The results indicated that no apparent change in the distribution or elimination kinetics of cefpimizole occurred after the administration of 1-, 2-, and 4-g doses for 7 days, three times a day .
Metabolite Analysis
High-pressure liquid chromatographic analysis of plasma and urine specimens after cefpimizole administration did not observe peaks that could be attributed to metabolites of cefpimizole . This suggests that cefpimizole is not significantly metabolized in the body .
作用机制
Target of Action
Cefpimizole, a third-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, which is crucial for bacterial cell wall formation .
Mode of Action
Cefpimizole disrupts bacterial cell walls by binding to and inhibiting the PBPs . This interaction prevents the synthesis of the peptidoglycan layer, leading to bacterial cell lysis and death .
Biochemical Pathways
It’s known that the inhibition of pbps disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall . This disruption leads to cell lysis and death, effectively eliminating the bacterial infection .
Pharmacokinetics
The pharmacokinetics of Cefpimizole were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) . The total body clearance was 118.6 +/- 20.2 ml/min . The primary route of elimination for Cefpimizole is renal, with approximately 80% of the administered dose excreted as the parent compound .
Result of Action
The result of Cefpimizole’s action is the effective elimination of bacterial infections. By inhibiting the PBPs and disrupting the bacterial cell wall, Cefpimizole causes bacterial cell lysis and death . This leads to the reduction of the bacterial population, aiding in the resolution of the infection .
Action Environment
The action of Cefpimizole can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, as Cefpimizole is primarily excreted through the kidneys . Therefore, in patients with renal impairment, the clearance of Cefpimizole may be reduced, potentially leading to increased drug levels and risk of toxicity
安全和危害
未来方向
属性
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefpimizole | |
CAS RN |
84880-03-5 | |
| Record name | Cefpimizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpimizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFPIMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpimizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



